molecular formula C14H10Br2O2 B1358974 2,3'-Dibromo-5-methoxybenzophenone CAS No. 746651-87-6

2,3'-Dibromo-5-methoxybenzophenone

Cat. No. B1358974
M. Wt: 370.03 g/mol
InChI Key: OFEQSXZCMATXOD-UHFFFAOYSA-N
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Description

2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Use in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: “2,3’-Dibromo-5-methoxybenzophenone” is used in organic synthesis . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
  • Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of this compound in organic synthesis can lead to the creation of a wide variety of other organic compounds .

Suzuki Cross-Coupling Reaction

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the Suzuki-Miyaura cross-coupling reaction for the synthesis of a series of 5-aryl-2-bromo-3-hexylthiophene .
  • Methods of Application: The coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
  • Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

α-Glucosidase Inhibitory Mechanisms

  • Scientific Field: Pharmacology
  • Application Summary: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment .
  • Methods of Application: A synthetic route was established as a valid approach to obtain BDDE .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQSXZCMATXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641441
Record name (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Dibromo-5-methoxybenzophenone

CAS RN

746651-87-6
Record name (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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